1-Piperidincarbonsäure, 5-Hydroxy-3,3-dimethyl-, 1,1-Dimethylethylester, (5R)-

Übersicht

Beschreibung

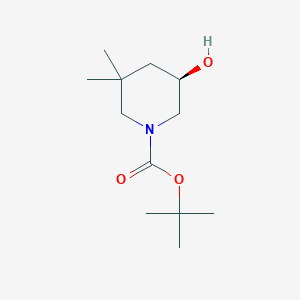

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate serves as a precursor for synthesizing various biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties. Notable areas of investigation include:

- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, indicating potential applications in treating neurodegenerative diseases and cognitive disorders .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its functional groups enable various reactions:

- Esterification : The hydroxyl group can undergo esterification to form esters with different alcohols.

- Acylation and Alkylation : The carboxylate moiety can participate as a nucleophile in acylation and alkylation processes, leading to the formation of more complex structures .

Case Study 1: Neuropharmacological Potential

Research has indicated that derivatives of tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate may exhibit neuroprotective effects. In vitro studies demonstrated that certain derivatives could enhance cognitive functions in animal models, suggesting their potential role in treating conditions such as Alzheimer’s disease .

Case Study 2: Synthesis of Bioactive Compounds

A study focused on synthesizing novel compounds derived from tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate showed promising results in developing new analgesics. The synthesized compounds were tested for their binding affinity to pain-related receptors, indicating their potential as therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of microreactors also allows for the continuous production of the compound, making the process more sustainable and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate include oxidizing agents such as tert-butyl hydroperoxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from the reactions of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate depend on the specific reaction conditions. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Wirkmechanismus

The mechanism of action of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate include:

- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

- tert-Butyl (3R,5S)-6-hydroxy-3,5-dimethylhexanoate .

Uniqueness

The uniqueness of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate lies in its specific structural features, such as the presence of both a hydroxy group and a carboxylate group on a piperidine ring.

Biologische Aktivität

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry and neuropharmacology. Its unique structure, characterized by a piperidine ring, hydroxyl group, and tert-butyl group, suggests various biological activities that are currently under investigation. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃NO₃

- Molecular Weight : 229.32 g/mol

- CAS Number : 2091301-46-9

- IUPAC Name : tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate

The compound's structure allows for interactions with biological targets, particularly within the central nervous system (CNS) due to its ability to form hydrogen bonds and participate in various organic reactions .

Neuropharmacological Effects

Research indicates that tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate exhibits promising neuropharmacological properties. Its structural similarity to known neurotransmitter modulators suggests potential interactions with various receptors involved in cognitive functions. Preliminary studies have shown:

- Cognitive Enhancement : The compound may enhance cognitive functions, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Receptor Interactions : Initial findings suggest binding affinities to dopamine and serotonin receptors, indicating its role as a modulator in neurochemical pathways .

Synthesis and Derivatives

The synthesis of tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the piperidine ring.

- Introduction of the tert-butyl and hydroxyl groups.

- Carboxylation to yield the final product.

Derivatives of this compound are also being explored for enhanced biological activity. For instance, modifications at different positions on the piperidine ring can lead to compounds with improved binding affinities and pharmacological profiles .

Study on Binding Affinity

A study evaluated the binding properties of various derivatives of tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine at human histamine H₃ receptors. The results indicated that certain derivatives exhibited high affinities (K_i = 16.0 - 120 nM), suggesting their potential as therapeutic agents targeting CNS disorders .

Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in animal models of seizures. The study demonstrated that selected derivatives showed anticonvulsant activity in the maximal electroshock-induced seizure model in mice, highlighting their potential utility in epilepsy treatment .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate | C₁₂H₂₃NO₃ | Hydroxyl group at the 4-position | Potentially enhanced neuroactivity |

| Tert-butyl 5-hydroxy-3-methylpiperidine-1-carboxylate | C₁₂H₂₃NO₃ | Methyl instead of dimethyl substituent | Modulated receptor interaction |

| Tert-butyl 5-hydroxy-piperidine-1-carboxylate | C₁₁H₁₉NO₃ | Lacks additional methyl groups | Reduced activity compared to dimethyl derivatives |

Eigenschaften

IUPAC Name |

tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWSNKPDUUDKOO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CN(C1)C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.